N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is an intriguing compound with a complex structure. Known for its potential applications in various scientific fields, it garners significant interest due to its unique molecular configuration. This compound, featuring a combination of nitrogen, sulfur, and oxygen atoms, plays a vital role in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves multi-step procedures. Typically, the process starts with the preparation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide. The subsequent formation of the pyrrolidine ring involves cyclization reactions, facilitated by reagents like acylating agents under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis protocols are optimized to enhance yield and purity. Key steps include careful monitoring of reaction temperatures, solvent selection to maximize efficiency, and employing catalysts to expedite reaction rates while minimizing by-products. Advanced purification techniques, such as recrystallization and chromatography, ensure high-quality end products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur-containing thiadiazole ring.
Reduction: The carbonyl group in the pyrrolidine ring is susceptible to reduction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Commonly involve reagents like alkyl halides or amines under conditions like reflux or microwave irradiation.
Major Products
The products formed vary based on the type of reaction. Oxidation often leads to sulfoxides or sulfones, reduction yields alcohols or amines, and substitution results in diversified derivatives depending on the reacting agents.
Scientific Research Applications
Chemistry
Biology
The compound’s biological activity is explored in vitro and in vivo, studying its interactions with cellular components and potential as a biochemical probe.
Medicine
Investigations include its role as a potential pharmaceutical intermediate, focusing on its interaction with biological targets and therapeutic potential.
Industry
Applications extend to the development of materials with specialized properties, including polymers and coatings that benefit from its chemical stability and reactivity.
Mechanism of Action
The compound interacts with biological targets by binding to specific proteins or receptors, influencing molecular pathways critical for cellular functions. Its effects often involve modulation of enzyme activity or disruption of molecular interactions necessary for disease progression.
Comparison with Similar Compounds
When compared to other thiadiazole-containing compounds, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibits unique reactivity patterns and biological interactions. This is attributed to the distinct spatial arrangement and electronic distribution within its structure.
List of Similar Compounds
2-Amino-1,3,4-thiadiazole
1,3,4-Thiadiazole-5-thiol
5-Phenyl-1,3,4-thiadiazole-2-thiol
These compounds, while structurally related, differ in their functional groups and overall reactivity, highlighting the distinctive characteristics of this compound.
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Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-2-22-15-18-17-14(23-15)16-13(21)10-8-12(20)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRUZHUOFUNJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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